molecular formula C22H23NO5 B2506095 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-84-4

1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2506095
M. Wt: 381.428
InChI Key: VKLBUQJNLKCTJN-UHFFFAOYSA-N
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Description

The compound 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound, which is a class of compounds characterized by two rings that are joined by one common atom. The spiro connection in this case is between a chroman and a piperidinone ring. Such compounds are of interest due to their potential pharmacological activities, including their role as sigma receptor ligands and acetyl-CoA carboxylase inhibitors.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves several key steps, including the formation of the spiro linkage and the introduction of substituents at strategic positions on the rings. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized with various substituents and evaluated for their biological activity . The synthesis typically involves condensation reactions, cyclization steps, and the use of protecting groups to control the reactivity of functional groups during the synthetic process.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is crucial for their interaction with biological targets. The presence of the spiro linkage creates a rigid framework that can influence the compound's binding affinity and selectivity. For instance, the position of substituents on the benzopyran or benzofuran ring, as well as the size and nature of the N-substituent on the piperidine ring, can significantly affect the compound's affinity for sigma receptors .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including substitutions, additions, and cyclization reactions. The reactivity of these compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, such as the methoxy groups mentioned in the compound of interest. These groups can affect the electron density of the molecule and thus its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of methoxy groups can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption and distribution within the body . Additionally, the stability of these compounds can be affected by the presence of labile functional groups or by the steric strain imposed by the spiro linkage.

Scientific Research Applications

Synthesis and Chemical Properties

Spiro compounds, including those similar to "1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one", have been explored for their unique chemical structures and reactivity. For instance, the synthesis and reactions of spiro[oxirane-2, 4′-piperidines] demonstrate the potential of spiro compounds as alkylating agents to introduce specific moieties onto heteroaromatic compounds, indicating their utility in synthetic chemistry for constructing complex molecules (Fishman & Cruickshank, 1968).

Medicinal Chemistry and Pharmacology

Research has highlighted the significance of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore in medicinal chemistry. These compounds have been identified as crucial structural components in various drugs and drug candidates, demonstrating progress in syntheses and biological relevance, especially in the development of new biologically active substances (Ghatpande et al., 2020). Moreover, spiro[chromane‐2,4′‐piperidine] derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors, showcasing improved in vivo activity and potential in cancer therapy (Thaler et al., 2012).

Biological Activities and Potential Applications

The diverse biological activities of spiro compounds make them attractive targets for pharmacological exploration. For example, spiro[benzopyran-2,4'-piperidine] derivatives have been studied for their affinity and selectivity as histamine-3 receptor (H3R) antagonists, indicating their potential in treating disorders related to the central nervous system (Dandu et al., 2012). Similarly, novel spiro compounds have been synthesized and evaluated for their antileukemic activity, providing insights into their potential utility in cancer treatment (Vinaya et al., 2012).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1'-(2,3-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-9-5-7-16(20(19)27-2)21(25)23-12-10-22(11-13-23)14-17(24)15-6-3-4-8-18(15)28-22/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLBUQJNLKCTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

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